2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate is a complex organic compound with a molecular formula of C43H27Cl2N3O16 . It is known for its unique structure, which includes multiple carboxylate groups and a phenoxyethoxy backbone. This compound is often used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate involves several steps. The process typically starts with the preparation of the bis(carboxylatomethyl)amino precursor, which is then reacted with phenoxyethoxy derivatives under controlled conditions . Industrial production methods often involve the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency .
Analyse Chemischer Reaktionen
2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the carboxylate groups and the phenoxyethoxy backbone .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for complexation reactions and as a building block for synthesizing more complex molecules . In biology, it is studied for its potential role in enzyme inhibition and as a ligand for metal ions . In medicine, it is explored for its potential therapeutic applications, including its use as a chelating agent . In industry, it is used in the production of advanced materials and as a component in various chemical processes .
Wirkmechanismus
The mechanism of action of 2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate involves its ability to form stable complexes with metal ions . This property makes it an effective chelating agent, which can sequester metal ions and prevent them from participating in unwanted chemical reactions . The molecular targets and pathways involved in its action include metal ion binding sites and enzyme active sites .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate is unique due to its specific structure and the presence of multiple carboxylate groups . Similar compounds include tetrasodium 2-[2-(bis(carboxylatomethyl)amino)ethyl-(carboxylatomethyl)amino]acetate and disodium-2(2-(bis(carboxymethyl)amino)-ethyl-(carboxylatomethyl)amino)acetate . These compounds share some structural similarities but differ in their specific chemical properties and applications .
Eigenschaften
Molekularformel |
C22H20N2O10-4 |
---|---|
Molekulargewicht |
472.4 g/mol |
IUPAC-Name |
2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate |
InChI |
InChI=1S/C22H24N2O10/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32)/p-4 |
InChI-Schlüssel |
FTEDXVNDVHYDQW-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC=C(C(=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)[O-])CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.